molecular formula C12H13Cl3N2 B13834731 (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

Cat. No.: B13834731
M. Wt: 291.6 g/mol
InChI Key: BFSAOPHXPQNMKL-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyridin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target protein, thereby preventing its normal function. This interaction can lead to the modulation of specific signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine

Uniqueness

N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-8H,9H2,(H,14,15);2*1H

InChI Key

BFSAOPHXPQNMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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